N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-17(2)12-13-27-19-14-18(10-11-20(19)32-16-25(3,4)24(27)29)26-23(28)15-31-22-9-7-6-8-21(22)30-5/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJTCWNXIUENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted benzoxazepine precursors with chloroacetyl derivatives. For example, refluxing intermediates with reagents like triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF) under inert conditions is a standard approach . Purification often employs recrystallization (e.g., using pet-ether or ethyl acetate/hexane mixtures) or column chromatography with silica gel. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: and NMR are essential for verifying the benzoxazepine core and acetamide sidechain. For instance, the oxazepine ring’s carbonyl (C=O) appears at ~170 ppm in NMR, while methoxy groups resonate at ~55 ppm .
- IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm) and ether (1200–1250 cm) groups confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 416.469 for CHFNO) .
Q. What solubility and stability considerations are relevant for in vitro assays?
Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended. For example, degradation studies via HPLC over 72 hours can identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning algorithms analyze experimental datasets to identify optimal conditions. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing optimization time by >50% compared to trial-and-error methods .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR data with analogous compounds (e.g., N-substituted benzoxazepines) to identify shifts caused by steric or electronic effects .
- Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products) that may skew spectral interpretations .
Q. What strategies are effective for studying bioactivity while minimizing toxicity?
Methodological Answer:
- In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like GPCRs or kinases, prioritizing assays for high-probability hits .
- Toxicity Profiling: Use zebrafish embryos or murine models (e.g., Wister albino mice) for acute toxicity studies. Dose-response curves (10–100 mg/kg) identify safe thresholds .
Q. How to design experiments for analyzing reaction kinetics and mechanistic pathways?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to determine rate constants (e.g., pseudo-first-order kinetics for amide bond formation) .
- Isotopic Labeling: -labeling of the oxazepine carbonyl group tracks oxygen exchange during hydrolysis, clarifying degradation mechanisms .
Data Contradiction Analysis Example
Scenario: Conflicting NMR signals for methoxy groups in different batches.
Resolution:
Verify solvent purity (e.g., deuterated DMSO vs. CDCl) and calibration.
Perform NOESY experiments to assess conformational flexibility causing signal splitting.
Compare with crystallographic data (if available) to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
